molecular formula C14H9ClN2 B12592663 7-Chloro-5-(pyridin-3-yl)quinoline CAS No. 648896-74-6

7-Chloro-5-(pyridin-3-yl)quinoline

Cat. No.: B12592663
CAS No.: 648896-74-6
M. Wt: 240.69 g/mol
InChI Key: PMTFSOTZOCGIQE-UHFFFAOYSA-N
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Description

7-Chloro-5-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core with a chlorine atom at the 7th position and a pyridin-3-yl group at the 5th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(pyridin-3-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-aminopyridine with 2-chlorobenzaldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(pyridin-3-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a pyridin-3-yl group makes it a valuable scaffold for the development of new therapeutic agents .

Properties

CAS No.

648896-74-6

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

7-chloro-5-pyridin-3-ylquinoline

InChI

InChI=1S/C14H9ClN2/c15-11-7-13(10-3-1-5-16-9-10)12-4-2-6-17-14(12)8-11/h1-9H

InChI Key

PMTFSOTZOCGIQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C=CC=NC3=CC(=C2)Cl

Origin of Product

United States

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